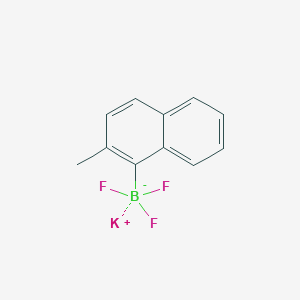
Potassium trifluoro(2-methylnaphthalen-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
The synthesis of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide typically involves the reaction of 2-methylnaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is usually purified through recrystallization or other purification techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide involves the interaction of the boron atom with various molecular targets. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(naphthalen-1-yl)boranuide: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
Potassium 2-methoxyphenyltrifluoroborate: This compound contains a methoxy group instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C11H9BF3K |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clave InChI |
MNHBHLVGKCWDIK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


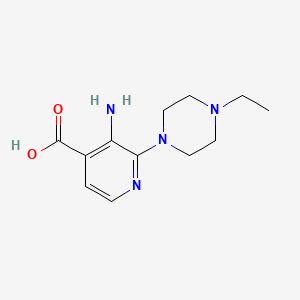
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
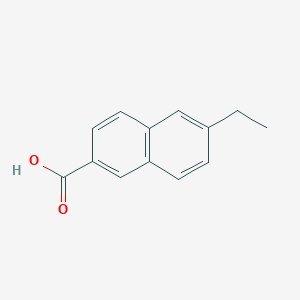
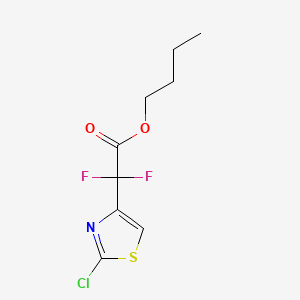

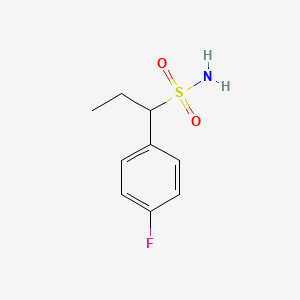
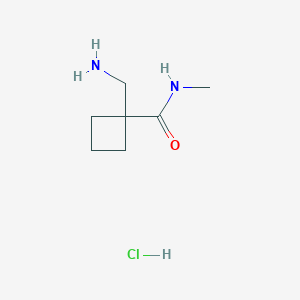
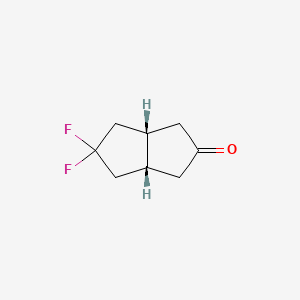
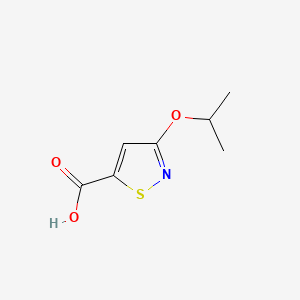
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

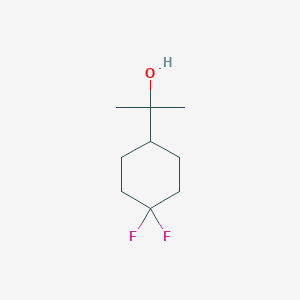

![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
